Désacétylmétaplexigénine

Vue d'ensemble

Description

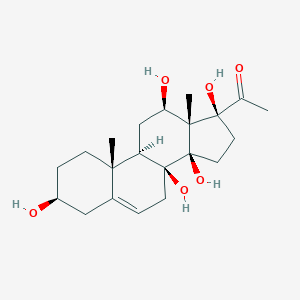

- Il appartient à la classe des stéroïdes et a une masse moléculaire de 380,48 g/mol .

- Le composé est obtenu par isolement à partir de la plante, et sa structure est caractérisée par un squelette de pregnane avec des modifications glycosidiques.

Deacylmetaplexigenine: (formule chimique: CHO) est un composé naturel présent dans les parties aériennes de .

Applications De Recherche Scientifique

Deacylmetaplexigenin, a compound derived from the Cynanchum species, has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its potential applications, supported by case studies and data tables to illustrate its significance.

Anticancer Research

Deacylmetaplexigenin has demonstrated significant anti-tumor properties, particularly against hepatoma, breast cancer, and human glioma. Studies have shown that compounds within the C21-steroid category exhibit strong cytotoxic effects on cancer cells, suggesting potential for development into cancer therapies .

Immunomodulation

Research indicates that deacylmetaplexigenin can modulate immune responses. Its ability to influence cytokine production positions it as a candidate for treating autoimmune diseases or enhancing vaccine efficacy .

Neuroprotective Effects

Emerging studies suggest that deacylmetaplexigenin may possess neuroprotective properties. It has been implicated in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations have indicated that deacylmetaplexigenin exhibits antimicrobial properties against various pathogens. This opens avenues for its application in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in Phytotherapy Research assessed the anticancer activity of deacylmetaplexigenin on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Immunomodulatory Effects

In a study focusing on autoimmune conditions, deacylmetaplexigenin was administered to murine models of lupus. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Deacylmetaplexigenin | 150 | 180 |

Mécanisme D'action

Target of Action

Deacylmetaplexigenin is a pregnane glycoside isolated from Asclepias incarnate . The primary targets of Deacylmetaplexigenin are the stomach and small intestine . It has been found that Deacylmetaplexigenin can cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia (FD) .

Mode of Action

It is known to interact with its targets in the stomach, small intestine, and potentially the brain . The specific interactions and resulting changes are still under investigation.

Biochemical Pathways

It is known to be involved in several signaling pathways which contribute to its antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .

Pharmacokinetics

In a study involving normal and FD rats, it was found that the area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of Deacylmetaplexigenin was significantly higher in the FD group than in the normal group . This indicates that the pathological state of FD alters the pharmacokinetic behavior of Deacylmetaplexigenin .

Result of Action

It is known to have antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .

Action Environment

The action, efficacy, and stability of Deacylmetaplexigenin can be influenced by various environmental factors. For instance, the pathological state of FD has been found to alter the pharmacokinetic behavior and tissue distribution characteristics of Deacylmetaplexigenin .

Méthodes De Préparation

Voies de synthèse: La Deacylmetaplexigenine est principalement obtenue à partir de sources naturelles, et les voies de synthèse ne sont généralement pas rapportées.

Production industrielle: Les méthodes de production à l'échelle industrielle pour ce composé sont limitées en raison de son origine naturelle. Il est principalement isolé à partir de la matière végétale.

Analyse Des Réactions Chimiques

Réactivité: La Deacylmetaplexigenine peut subir diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Les réactifs et conditions spécifiques pour ces réactions ne sont pas largement documentés.

Produits principaux: Les produits principaux résultant de ces réactions dépendraient du type de réaction et des conditions spécifiques.

Applications de la recherche scientifique

Chimie: La structure unique de la Deacylmetaplexigenine en fait une cible intéressante pour les études chimiques, bien que ses applications ne soient pas bien établies.

Biologie: La recherche peut explorer ses activités biologiques potentielles, telles que les interactions avec les récepteurs cellulaires ou les enzymes.

Médecine: Enquêter sur ses propriétés pharmacologiques, ses effets thérapeutiques potentiels ou ses profils de toxicité.

Industrie: Applications limitées dans l'industrie en raison de son origine naturelle.

Mécanisme d'action

- Le mécanisme exact par lequel la Deacylmetaplexigenine exerce ses effets reste flou.

- Des études supplémentaires sont nécessaires pour identifier les cibles moléculaires et les voies impliquées dans son activité biologique.

Comparaison Avec Des Composés Similaires

- L'unicité de la Deacylmetaplexigenine réside dans sa structure spécifique et son occurrence naturelle.

- Les composés similaires de la même classe (glycosides de pregnane) ne sont pas aussi bien caractérisés.

Activité Biologique

Deacylmetaplexigenin is a pregnane glycoside primarily isolated from the plant species Asclepias incarnata and Metaplexis japonica. This compound has garnered attention in recent years for its various biological activities, particularly its anti-inflammatory properties and potential therapeutic applications.

Chemical Composition and Isolation

Deacylmetaplexigenin is characterized by its glycosidic structure, which contributes to its biological activity. It has been isolated through various extraction methods, including solvent extraction and chromatographic techniques. The chemical structure of deacylmetaplexigenin allows it to interact with biological systems effectively, influencing various metabolic pathways.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that deacylmetaplexigenin exhibits significant anti-inflammatory effects. In a study involving animal models, it was shown to reduce edema induced by inflammatory agents such as λ-carrageenan. The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases .

2. Pharmacokinetics and Tissue Distribution

A pharmacokinetic study revealed that deacylmetaplexigenin has a distinct distribution profile in the body. It was found to cross the blood-brain barrier, indicating potential central nervous system effects. The area under the plasma concentration-time curve (AUC) for deacylmetaplexigenin was significantly higher in functional dyspepsia (FD) models compared to normal rats, suggesting altered absorption and distribution in pathological states .

3. Antioxidant Activity

Deacylmetaplexigenin has also demonstrated antioxidant properties, contributing to its protective effects against oxidative stress. In vitro assays have shown that it can scavenge free radicals effectively, which may have implications for its use in preventing oxidative damage in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of deacylmetaplexigenin:

- Study on Functional Dyspepsia: In a controlled study involving rats with FD, deacylmetaplexigenin was one of the key components analyzed for its pharmacokinetic behavior and tissue distribution. The study provided evidence of its enhanced absorption in pathological states, which may inform clinical applications for digestive disorders .

- Antioxidant Studies: Various assays, including DPPH radical scavenging tests, have confirmed the antioxidant capabilities of deacylmetaplexigenin. These findings suggest that it could be developed into a natural antioxidant agent .

Data Table: Biological Activities of Deacylmetaplexigenin

Propriétés

IUPAC Name |

1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMZVVNNICECKQ-MNSFQJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190002 | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-04-0 | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.